molecular formula C13H9ClOS B3106371 (2E)-1-(2-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 15854-23-6

(2E)-1-(2-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B3106371
CAS RN: 15854-23-6
M. Wt: 248.73 g/mol
InChI Key: WZLQYYBWFBTDSA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 2-Cl-THC-O-acetate, is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of THC, the active ingredient in marijuana, and has shown promise in various applications.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-onecetate involves its binding to CB1 and CB2 receptors in the endocannabinoid system. This binding activates various signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
(2E)-1-(2-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-onecetate has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and antiemetic effects. This compound has also been shown to have potential as a treatment for various neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-1-(2-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-onecetate in lab experiments is its ability to selectively bind to CB1 and CB2 receptors, allowing for the study of the endocannabinoid system. However, one limitation is the potential for off-target effects, which may affect the interpretation of results.

Future Directions

There are several future directions for the study of (2E)-1-(2-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-onecetate, including the development of more selective compounds that target specific receptors in the endocannabinoid system. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in various neurological and psychiatric disorders.

Scientific Research Applications

(2E)-1-(2-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-onecetate has been used in various scientific research applications, particularly in the study of the endocannabinoid system. This compound has been shown to bind to both CB1 and CB2 receptors, which are involved in various physiological processes such as pain, appetite, and inflammation.

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLQYYBWFBTDSA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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